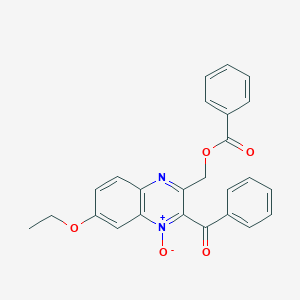
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoxaline structure, which is known for its diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with benzoyl chloride to form a benzoxazole intermediate. This intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethoxy group. The final step involves the oxidation of the quinoxaline ring to form the oxidoquinoxalin-4-ium structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxidoquinoxalin-4-ium moiety to a more reduced form.
Substitution: The benzoyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoxaline compounds .
Aplicaciones Científicas De Investigación
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinoxaline structure is known for its antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate involves its interaction with specific molecular targets. The oxidoquinoxalin-4-ium moiety can interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinoxaline derivative with similar biological activities.
Quinazolin-4(3H)-ones: Compounds with a similar quinoxaline structure but different functional groups.
Uniqueness
(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate is unique due to its specific combination of benzoyl, ethoxy, and oxidoquinoxalin-4-ium groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Propiedades
Número CAS |
861139-19-7 |
|---|---|
Fórmula molecular |
C25H20N2O5 |
Peso molecular |
428.4g/mol |
Nombre IUPAC |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate |
InChI |
InChI=1S/C25H20N2O5/c1-2-31-19-13-14-20-22(15-19)27(30)23(24(28)17-9-5-3-6-10-17)21(26-20)16-32-25(29)18-11-7-4-8-12-18/h3-15H,2,16H2,1H3 |
Clave InChI |
KEBMYIFIYGVKQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356387.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356390.png)
![2-amino-1-(3-chloro-4-fluorophenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356392.png)
![2-amino-N-(butan-2-yl)-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356394.png)
![2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356396.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356397.png)
![2-amino-N-(sec-butyl)-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356398.png)
![2-amino-1-benzyl-N-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356401.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356402.png)
![1-butyl-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356403.png)
![Butan-2-yl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356405.png)
![3-((4-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B356406.png)
![sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356407.png)
![Butan-2-yl 2-amino-1-(3-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356408.png)
